Cas no 815-57-6 (3-Methyl-2,4-pentanedione)

3-Methyl-2,4-pentanedione structure
3-Methyl-2,4-pentanedione structure
商品名:3-Methyl-2,4-pentanedione
CAS番号:815-57-6
MF:C6H10O2
メガワット:114.142402172089
MDL:MFCD00008762
CID:83098
PubChem ID:69949

3-Methyl-2,4-pentanedione 化学的及び物理的性質

名前と識別子

    • 3-methylpentane-2,4-dione
    • 3-Methyl-2,4-pentanedione
    • 3-Methyl-pentane-2,4-dione
    • 1,1-Diacetylethane
    • Methylacetylacetone
    • 2,4-Pentanedione, 3-methyl-
    • GSOHKPVFCOWKPU-UHFFFAOYSA-N
    • methyl acetylacetone
    • 3-Acetylbutan-2-one
    • 3-methyl-acetylacetone
    • 3-methylpentan-2,4-dione
    • 3-methyl-2,4-pentandione
    • CH3COCH(CH3)COCH3
    • 2,4-Pentanedione,3-methyl-
    • NSC15756
    • 7473AF
    • STL185670
    • NSC 15756
    • A840159
    • 815-57-6
    • EN300-17491
    • SCHEMBL93292
    • FT-0616053
    • AKOS001042279
    • DTXSID70231142
    • Z56943775
    • CS-0095844
    • EINECS 212-420-3
    • NSC-15756
    • MFCD00008762
    • D84195
    • F0001-2098
    • NF8ZG9V2JE
    • M1132
    • CHEMBL1650633
    • SY048147
    • NS00038136
    • 3-Methyl-2,4-pentanedione (ACI)
    • 3-Methylacetoacetone
    • 3-Methylacetylacetone
    • NSC 100644
    • NSC 100645
    • 2,4-Pentanedione, 3-methyl-(8CI)(9CI)
    • 2,4-Pentanedione, 3-methyl-(8CI)
    • DTXCID70153633
    • MDL: MFCD00008762
    • インチ: 1S/C6H10O2/c1-4(5(2)7)6(3)8/h4H,1-3H3
    • InChIKey: GSOHKPVFCOWKPU-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C)C(C)=O)C
    • BRN: 635909

計算された属性

  • せいみつぶんしりょう: 114.06800
  • どういたいしつりょう: 114.068
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 2
  • 複雑さ: 102
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 34.1
  • ひょうめんでんか: 0
  • 互変異性体の数: 5

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 0.981 g/mL at 25 °C(lit.)
  • ゆうかいてん: -7.75°C (estimate)
  • ふってん: 172°C
  • フラッシュポイント: 華氏温度:134.6°f< br / >摂氏度:57°C< br / >
  • 屈折率: n20/D 1.442(lit.)
  • すいようせい: Soluble in water.
  • PSA: 34.14000
  • LogP: 0.80050
  • ようかいせい: 未確定

3-Methyl-2,4-pentanedione セキュリティ情報

3-Methyl-2,4-pentanedione 税関データ

  • 税関コード:2914190090
  • 税関データ:

    中国税関コード:

    2914190090

    概要:

    2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

3-Methyl-2,4-pentanedione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D711453-25g
3-Methyl-2,4-pentanedione
815-57-6 95%
25g
$120 2024-07-20
eNovation Chemicals LLC
D711453-100g
3-Methyl-2,4-pentanedione
815-57-6 95%
100g
$430 2024-07-20
TRC
M338735-500mg
3-Methyl-2,4-pentanedione
815-57-6
500mg
$ 80.00 2022-06-03
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M1132-5ML
3-Methyl-2,4-pentanedione
815-57-6 >96.0%(T)
5ml
¥440.00 2024-04-15
Life Chemicals
F0001-2098-2.5g
3-Methyl-2,4-pentanedione
815-57-6 95%+
2.5g
$40.0 2023-09-07
Life Chemicals
F0001-2098-0.5g
3-Methyl-2,4-pentanedione
815-57-6 95%+
0.5g
$19.0 2023-09-07
TRC
M338735-100mg
3-Methyl-2,4-pentanedione
815-57-6
100mg
$ 65.00 2022-06-03
TRC
M338735-50mg
3-Methyl-2,4-pentanedione
815-57-6
50mg
$ 50.00 2022-06-03
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB24669-5g
3-Methyl-2,4-pentanedione
815-57-6 97%
5g
¥336 2023-09-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BZ980-5g
3-Methyl-2,4-pentanedione
815-57-6 95%(mixtureoftautomers)
5g
¥302.0 2022-06-10

3-Methyl-2,4-pentanedione 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hypochlorite Catalysts: Sodium bicarbonate ,  4-(Benzoyloxy)-2,2,6,6-tetramethylpiperidine-1-oxyl ,  Potassium bromide Solvents: Dichloromethane ,  Water
1.2 Catalysts: Cupric acetate Solvents: Water
1.3 Reagents: Sulfuric acid Solvents: Toluene ,  Water
リファレンス
New Oxidation of β-Hydroxy α-Methyl Ketones: A Convenient Synthesis of 3-Methylalkane-2,4-diones
Yuasa, Yoshifumi; et al, Organic Process Research & Development, 2002, 6(5), 628-631

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: 2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Acetonitrile
1.2 -
リファレンス
Use of the Nonionic Superbase P(MeNCH2CH2)3N in the Selective Monoalkylation of Active-Methylene Compounds
Arumugam, Subramaniam; et al, Journal of Organic Chemistry, 1998, 63(11), 3677-3679

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Potassium fluoride Solvents: Acetonitrile ;  20 h, rt
リファレンス
Potassium fluoride on Celite
Pace, Vittorio; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-7

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Acetone ;  0 °C; 15 min, 0 °C
1.2 Solvents: Acetone ;  15 min, 0 °C; 24 h, reflux
リファレンス
Ag-Catalyzed Insertion of Alkynyl Carbenes into C-C Bonds of β-Ketocarbonyls: A Formal C(sp2) Insertion
Ning, Yongquan ; et al, Organic Letters, 2022, 24(2), 631-636

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Product class 4: thallium compounds
Marko, I. E., Science of Synthesis, 2004, 7, 453-485

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium iodide ,  Calcium, compd. with cobalt (3:1) Solvents: Water ;  heated
2.1 Reagents: Ethanaminium, N,N,N-triethyl-, salt with 2-pyrrolidinone (1:1) Solvents: Dimethylformamide
リファレンス
Iodomethane
Sulikowski, Gary A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Methyl iodide
リファレンス
Reactions of mercury(II) acetate with nitrogen compounds. Part 9. Oxidations of the bis(4-nitrophenylhydrazones) of some 1,3-diketones with mercury(II) acetate and lead(IV) acetate
Butler, Richard N.; et al, Journal of the Chemical Society, 1982, (2), 553-5

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Fragmentation of δ-diketones under electron impact. Elimination of an olefin and formation of an enol acetate ion
Morizur, Jean Pierre; et al, Nouveau Journal de Chimie, 1985, 9(2), 91-4

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Sodium hypochlorite Catalysts: Sodium bicarbonate ,  4-(Benzoyloxy)-2,2,6,6-tetramethylpiperidine-1-oxyl ,  Potassium bromide Solvents: Dichloromethane ,  Water
2.2 Catalysts: Cupric acetate Solvents: Water
2.3 Reagents: Sulfuric acid Solvents: Toluene ,  Water
リファレンス
New Oxidation of β-Hydroxy α-Methyl Ketones: A Convenient Synthesis of 3-Methylalkane-2,4-diones
Yuasa, Yoshifumi; et al, Organic Process Research & Development, 2002, 6(5), 628-631

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Iodine ,  Phosphorus
2.1 Reagents: Potassium carbonate Solvents: Acetone
リファレンス
Iodomethane
Sulikowski, Gary A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Alumina ;  500 °C
リファレンス
Conversion of ketone enol esters to β-diketones by intramolecular thermal rearrangement and by intermolecular acylations using boron fluoride
Young, Frank G.; et al, Journal of the American Chemical Society, 1950, 72, 3635-42

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetone
1.2 -
リファレンス
Synthesis of 5,15-diphenyl-2,3,7,8,12,13,17,18-octamethylporphine and its derivatives
Semeikin, A. S.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 1988, 31(6), 39-44

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Product class 4: thallium compounds
Marko, I. E., Science of Synthesis, 2004, 7, 453-485

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Propionic acid Solvents: Ethanol ,  Acetone
1.2 Reagents: Potassium hydroxide Solvents: Water
リファレンス
Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate
Paine, John B. III; et al, Journal of Organic Chemistry, 1985, 50(26), 5598-604

ごうせいかいろ 15

はんのうじょうけん
リファレンス
Synthesis by fragmentation and rearrangement
Constantieux, T.; et al, Science of Synthesis, 2005, 26, 413-462

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Calcium carbonate ,  Potassium iodide Solvents: Water ;  heated
2.1 Reagents: Ethanaminium, N,N,N-triethyl-, salt with 2-pyrrolidinone (1:1) Solvents: Dimethylformamide
リファレンス
Iodomethane
Sulikowski, Gary A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-10

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  30 min, 0 - 5 °C; 5 °C → rt
1.2 30 min, rt; 1 - 3 h, reflux; overnight, rt
リファレンス
Synthesis of some 7,9-dimethyl-8-substituted pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and their antitubercular activity
Godhani, D. R.; et al, Journal of the Indian Chemical Society, 2013, 90(12), 2257-2262

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, reflux
リファレンス
Approaches to the synthesis of trichothecane sesquiterpenes
Bacon, Edward Richard, 1980, , ,

ごうせいかいろ 19

はんのうじょうけん
1.1 Solvents: Benzene-d6
リファレンス
Michael reactions promoted by η1-O-enolatoruthenium(II) complexes derived from Ru(cod)(cot), diphosphine, and dimethyl malonate
Alvarez, Salvador G.; et al, Tetrahedron Letters, 1998, 39(29), 5209-5212

ごうせいかいろ 20

はんのうじょうけん
1.1 Catalysts: Potassium fluoride Solvents: Acetonitrile ;  20 h, rt
リファレンス
Potassium fluoride on Celite
Han, Qi; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-41

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Boron trifluoride Solvents: Nitrogen
2.1 Reagents: Propionic acid Solvents: Ethanol ,  Acetone
2.2 Reagents: Potassium hydroxide Solvents: Water
リファレンス
Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate
Paine, John B. III; et al, Journal of Organic Chemistry, 1985, 50(26), 5598-604

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Iodine ,  Phosphorus
2.1 Reagents: Ethanaminium, N,N,N-triethyl-, salt with 2-pyrrolidinone (1:1) Solvents: Dimethylformamide
リファレンス
Iodomethane
Sulikowski, Gary A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-10

ごうせいかいろ 23

はんのうじょうけん
1.1 Catalysts: Hydrotalcite (Mg6(CO3)[Al(OH)6]2(OH)4.4H2O)
リファレンス
Hydrotalcite-catalyzed alkylation of 2,4-pentanedione
Cativiela, C.; et al, Synthetic Communications, 1995, 25(11), 1745-50

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Potassium carbonate
リファレンス
Alkylation in solid-liquid two-phase systems. II. Alkylation of acetylacetone using powdered alkali metal carbonate as a base
Xu, Chenzhi; et al, Huaxue Xuebao, 1986, 44(5), 466-71

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Sulfoacetic acid ;  60 - 80 °C
2.1 Reagents: Alumina ;  500 °C
リファレンス
Conversion of ketone enol esters to β-diketones by intramolecular thermal rearrangement and by intermolecular acylations using boron fluoride
Young, Frank G.; et al, Journal of the American Chemical Society, 1950, 72, 3635-42

3-Methyl-2,4-pentanedione Raw materials

3-Methyl-2,4-pentanedione Preparation Products

3-Methyl-2,4-pentanedione 関連文献

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